7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
Description
7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound featuring a pyrazolo-triazine core substituted with a phenyl group at position 7 and an N-propylamine group at position 3.
Properties
IUPAC Name |
7-phenyl-N-propylpyrazolo[3,4-d]triazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c1-2-8-14-12-11-9-15-19(13(11)17-18-16-12)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEZBHPCQMPROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with propylamine under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the propyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d][1,2,3]triazin derivatives exhibit notable anticancer properties. For instance, compounds related to 7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl and propyl groups can enhance cytotoxicity against specific cancer types .
Antimicrobial Activity
The antimicrobial efficacy of pyrazolo compounds has been extensively studied. For example, derivatives of pyrazolo[3,4-d]triazine have shown significant antibacterial and antifungal activities. In vitro tests indicated that certain structural modifications increase the potency against Gram-positive and Gram-negative bacteria as well as various fungi. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
Another promising application of this compound is in the field of anti-inflammatory drugs. Research indicates that pyrazolo derivatives can inhibit the activity of pro-inflammatory enzymes and cytokines. For instance, studies have shown that specific modifications to the triazine ring can lead to enhanced inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This positions this compound as a potential candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of this compound. Key findings include:
- Phenyl Substitution : Variations in the phenyl group influence both the lipophilicity and biological activity.
- Propyl Chain Length : The length and branching of the propyl chain affect binding affinity to target proteins.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Increased lipophilicity | Enhanced cellular uptake | |
| Longer propyl chain | Improved binding to target receptors | |
| Halogen substitutions | Increased antimicrobial potency |
Case Studies
Several case studies highlight the applications of this compound:
- Cancer Cell Line Studies : A series of derivatives were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results showed IC50 values in the low micromolar range for several compounds .
- Antimicrobial Testing : Compounds were evaluated against Staphylococcus aureus and Candida albicans. The most potent derivative exhibited an MIC comparable to standard antibiotics .
- Inflammatory Model : In vivo studies using rodent models demonstrated significant reduction in paw edema after administration of pyrazolo derivatives compared to control groups .
Mechanism of Action
The mechanism of action of 7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The pyrazolo[3,4-d][1,2,3]triazin-4-amine scaffold is shared among several derivatives, with variations in substituents significantly altering physicochemical and biological properties:
*Calculated based on formula (C₁₄H₁₆N₆).
Key Observations :
- Electronic Effects : The absence of a basic amine in the ethyl-ketone analog reduces hydrogen-bonding capacity, limiting its utility in target binding compared to amine-containing derivatives.
- Therapeutic Scope : Compounds like those in demonstrate CFTR potentiation, suggesting that the pyrazolo-triazine core may broadly support ion channel modulation. However, substituent choice (e.g., propyl vs. pyridinylmethyl) could influence selectivity for specific CFTR mutants or off-target effects.
Pharmacological and Physicochemical Properties
- Solubility : The pyridinylmethyl group in introduces a polar aromatic ring, likely improving aqueous solubility over the N-propyl group in the target compound.
- Metabolic Stability : The N-propyl chain may confer resistance to oxidative metabolism compared to shorter alkyl chains (e.g., ethyl in ), though this requires experimental validation.
- Target Engagement : While highlights CFTR as a therapeutic target, the phenyl-propyl combination in the target compound may shift activity toward other kinases or receptors, depending on steric and electronic compatibility.
Research Implications and Gaps
- Structural Optimization : The target compound’s propylamine group offers a balance between lipophilicity and steric bulk, warranting further exploration in structure-activity relationship (SAR) studies.
- Therapeutic Potential: Analogous compounds in demonstrate efficacy in CFTR-associated diseases, but the target compound’s unique substituents may require targeted assays to confirm mechanistic overlap or divergence.
- Synthetic Accessibility : The ethyl-ketone derivative is marketed as a lab scaffold, emphasizing the commercial viability of modifying the pyrazolo-triazine core for diverse applications.
Biological Activity
7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Pyrazole Ring : The initial step involves the reaction of appropriate hydrazines with carbonyl compounds to form pyrazole derivatives.
- Cyclization : Subsequent cyclization with triazine derivatives leads to the formation of the target compound.
- Purification : The final product is purified through recrystallization or chromatography.
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d][1,2,3]triazine derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : The MTT assay demonstrated that compounds similar to this compound show stronger cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to standard chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-Pyrazolo | MCF-7 | 0.25 | Induces apoptosis via caspase activation |
| 7-Pyrazolo | MDA-MB-231 | 0.5 | Promotes ROS generation and autophagy |
Antimicrobial Activity
In addition to anticancer properties, derivatives of pyrazolo compounds have shown promising antibacterial activity. For example:
- Antibacterial Testing : Certain pyrazole derivatives demonstrated effective inhibition against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Pyrazole Ring : The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity and biological efficacy.
- Alkyl Chain Length : Variations in the length and branching of the alkyl chain attached to the nitrogen atom can enhance or diminish biological activity.
Case Studies
Several studies have explored the effects of pyrazolo derivatives in vivo:
- In Vivo Tumor Models : In a study involving Balb/c mice with hepatocellular carcinoma, treatment with a related compound led to significant tumor size reduction compared to untreated controls .
- Mechanistic Insights : Research has shown that these compounds may induce apoptosis through mitochondrial pathways involving caspase activation and modulation of Bcl-2 family proteins .
Q & A
Q. What are the recommended synthetic routes for 7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of pyrazolo-triazine derivatives typically involves multi-step reactions with careful optimization of:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DCM) improve intermediate solubility and reactivity .
- Temperature control : Reactions often require heating (e.g., 100°C in toluene for iodine-mediated steps) or room-temperature stirring .
- Catalysts and reagents : Use of silylformamidine or alkyl halides for functionalization at position 7 , and BBr₃ for demethylation .
- Purification : Techniques like recrystallization (from hexane or acetonitrile) or column chromatography ensure purity .
Q. Example Protocol :
React pyrazolo-triazine intermediates with propylamine under inert atmosphere.
Optimize using TLC/HPLC monitoring .
Characterize via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.3–8.5 ppm) and carbons (δ 110–150 ppm). For example, the N-propyl chain shows triplet peaks at δ 1.0–1.5 ppm (CH₃) and δ 3.2–3.5 ppm (N–CH₂) .
- IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and triazine C=N bonds (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~318) .
Q. What strategies are employed to analyze the structure-activity relationships (SAR) of pyrazolo-triazine derivatives in modulating biological targets such as CFTR?
Methodological Answer: SAR studies focus on:
- Substituent effects : Introducing electron-withdrawing groups (e.g., –CF₃) enhances target binding, as seen in CFTR potentiators .
- Positional modifications : Functionalization at position 7 (e.g., phenyl vs. furan) alters potency and selectivity .
- Biological assays : Measure CFTR channel activity using electrophysiology or fluorescent assays .
Key Insight :
The N-propyl group balances lipophilicity and solubility, critical for membrane permeability in CFTR modulation .
Q. How should researchers design experiments to investigate the metabolic stability of this compound, and what analytical techniques are most effective?
Methodological Answer: Experimental Design :
In vitro models : Use liver microsomes or hepatocytes to assess Phase I/II metabolism .
LC-MS/MS : Quantify parent compound and metabolites (e.g., hydroxylated or glucuronidated derivatives) .
Stability assays : Monitor degradation under varying pH and temperature .
Q. Critical Considerations :
Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved for pyrazolo-triazine derivatives?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and tissue distribution .
- Dose optimization : Adjust dosing regimens to account for rapid clearance (e.g., due to CYP3A4 metabolism) .
- Mechanistic studies : Use knockout models or siRNA to validate target engagement in vivo .
Example :
If in vitro CFTR potentiation does not translate in vivo, assess compound stability in lung tissue or plasma .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for pyrazolo-triazine derivatives?
Methodological Answer:
- Reproduce conditions : Verify solvent purity, catalyst loading, and reaction duration .
- Scale considerations : Pilot small-scale reactions (<1 mmol) before scaling up .
- Analytical validation : Use orthogonal methods (e.g., NMR + HPLC) to confirm yield calculations .
Case Study :
A 70% yield reported in acetonitrile vs. 50% in toluene may reflect solvent-dependent intermediate stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
